(R)-trans-Pinane

Description

Molecular Architecture and Bicyclic Framework

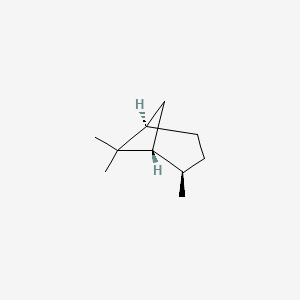

The molecular architecture of (R)-trans-pinane is fundamentally based on a bicyclo[3.1.1]heptane framework, which consists of two fused ring systems creating a distinctive three-dimensional structure. The bicyclic system comprises a six-membered cyclohexane ring fused with a four-membered cyclobutane ring, sharing two carbon atoms at positions C-1 and C-5 that form the bridgehead structure. This unique arrangement creates a rigid molecular framework that significantly influences the compound's physical and chemical properties. The carbon skeleton contains seven carbon atoms forming the bicyclic core, with three additional methyl substituents located at positions 2, 6, and 6, giving rise to the complete C₁₀H₁₈ molecular formula.

The bridgehead carbon atoms in (R)-trans-pinane occupy crucial positions that determine the overall molecular geometry and stereochemical behavior. These bridgehead positions are constrained by Bredt's rule, which prevents the formation of double bonds at these locations due to geometric limitations of the bicyclic system. The methyl substituents at position 6 create a geminal dimethyl group that introduces steric bulk and affects molecular conformation. The methyl group at position 2 adopts a specific orientation that defines the trans configuration relative to the bridgehead hydrogen atom. This arrangement results in a thermodynamically stable configuration with minimal steric interactions between substituents.

The molecular dimensions and bond angles in (R)-trans-pinane reflect the inherent strain present in the bicyclic system. The four-membered ring introduces angle strain due to deviation from ideal tetrahedral geometry, while the six-membered ring adopts a chair-like conformation with some distortion caused by fusion with the smaller ring. The overall molecular shape resembles a rigid cage-like structure with limited conformational flexibility compared to acyclic or monocyclic analogs.

Stereoisomerism and Configuration-Specific Properties

The stereochemistry of (R)-trans-pinane is defined by three chiral centers located at positions C-1, C-2, and C-5, with the absolute configuration designated as (1R,2R,5R). This specific arrangement of stereogenic centers creates a unique three-dimensional molecular architecture that distinguishes it from other possible stereoisomers. The R configuration at C-1 and C-5 is inherent to the bicyclic framework and remains constant across all pinane derivatives, while the configuration at C-2 determines whether the compound adopts the cis or trans relationship with respect to the bridgehead system.

The trans configuration in (R)-trans-pinane refers to the relative positioning of the methyl group at C-2 and the hydrogen atom at C-1 on opposite faces of the molecular framework. This arrangement contrasts with the cis isomer, where these substituents occupy the same face of the molecule. The trans configuration generally exhibits greater thermodynamic stability due to reduced steric interactions between the C-2 methyl group and other substituents. This stability difference has been confirmed through computational studies and experimental observations of equilibrium distributions.

Optical activity represents a fundamental property of (R)-trans-pinane due to its chiral nature. The compound exhibits dextrorotatory behavior, rotating plane-polarized light in a clockwise direction when viewed along the direction of light propagation. The specific rotation value depends on experimental conditions including solvent, temperature, and concentration. The magnitude of optical rotation provides a reliable method for determining enantiomeric purity and monitoring stereochemical transformations.

The configuration-specific properties of (R)-trans-pinane extend beyond optical activity to include distinct physical properties such as boiling point, density, and solubility characteristics. These properties often differ subtly between stereoisomers, requiring precise analytical methods for differentiation. The compound exhibits a boiling point of 169°C and density of 0.8 g/cm³, values that reflect the compact molecular structure and intermolecular interactions specific to this stereoisomer.

Comparative Analysis of trans vs. cis-Pinane Diastereomers

The diastereomeric relationship between trans-pinane and cis-pinane represents one of the most important structural distinctions within the pinane family. These diastereomers differ exclusively in the configuration at C-2, where the methyl substituent adopts either a trans or cis orientation relative to the bridgehead hydrogen atom. This single stereochemical difference results in significantly different physical, chemical, and biological properties that have important implications for their applications and behavior.

Thermodynamic stability analysis reveals that trans-pinane generally exhibits greater stability compared to its cis counterpart due to favorable steric interactions. The trans configuration minimizes unfavorable 1,3-diaxial interactions that occur in the cis isomer between the C-2 methyl group and the geminal dimethyl groups at C-6. This stability difference has been quantified through computational studies and experimental equilibration experiments, typically favoring the trans isomer by several kilocalories per mole.

Physical property comparisons between the diastereomers show measurable differences in boiling points, with trans-pinane exhibiting a boiling point range of 162.5-164°C compared to variations observed in cis-pinane. Density measurements also differ between the isomers, with trans-pinane showing a density of approximately 0.854 g/cm³ under standard conditions. These differences arise from distinct molecular packing arrangements in the liquid and solid phases, influenced by the different three-dimensional shapes of the diastereomers.

Spectroscopic differentiation between trans and cis-pinane diastereomers requires careful analysis of subtle differences in nuclear magnetic resonance and infrared spectra. The chemical shift patterns in proton and carbon-13 nuclear magnetic resonance spectroscopy show characteristic differences, particularly for nuclei in proximity to the stereogenic centers. These spectroscopic signatures provide reliable methods for stereochemical assignment and isomer identification in complex mixtures.

| Property | trans-Pinane | cis-Pinane |

|---|---|---|

| Boiling Point (°C) | 162.5-164 | Variable |

| Density (g/cm³) | 0.854 | Different |

| Relative Stability | Higher | Lower |

| Optical Rotation | (+) for (R)-isomer | (-) for (S)-isomer |

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy represents the most powerful and widely used technique for structural characterization and stereochemical assignment of (R)-trans-pinane. Comprehensive carbon-13 nuclear magnetic resonance studies have established detailed chemical shift assignments for all carbon atoms in the molecule under standardized conditions. These assignments were determined through systematic deuterium labeling studies, carbon-hydrogen coupling analysis, chemical shift comparisons, and ytterbium-induced shift investigations that provided unambiguous structural correlations.

The carbon-13 nuclear magnetic resonance spectrum of (R)-trans-pinane exhibits ten distinct carbon signals corresponding to the ten carbon atoms in the molecular structure. The bridgehead carbons at C-1 and C-5 typically appear in characteristic chemical shift ranges that reflect their unique chemical environments within the bicyclic framework. The quaternary carbon at C-6, bearing two methyl substituents, shows a distinctive downfield shift compared to other carbons. The methyl carbon signals appear in the upfield region with specific chemical shifts that depend on their substitution patterns and stereochemical environments.

Proton nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the stereochemical relationships between different parts of the molecule. The bridgehead proton exhibits a characteristic multipicity and chemical shift that serves as a diagnostic feature for structural identification. The methyl groups show distinct coupling patterns and chemical shifts that reflect their different chemical environments. Integration patterns confirm the presence of three methyl groups and provide quantitative information about molecular composition.

Infrared spectroscopy offers valuable information about functional groups and molecular interactions in (R)-trans-pinane. The spectrum is dominated by carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, with specific patterns that reflect the methyl and methylene groups present in the structure. Carbon-carbon stretching vibrations appear in the fingerprint region below 1500 cm⁻¹, providing detailed structural information that can be used for compound identification and purity assessment.

Mass spectrometric analysis of (R)-trans-pinane reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 138, corresponding to the molecular weight of C₁₀H₁₈. Fragmentation patterns typically involve loss of methyl groups and ring-opening reactions that generate characteristic fragment ions. The base peak often corresponds to m/z 137, resulting from loss of one hydrogen atom from the molecular ion. Additional significant fragments include ions at m/z 123, 95, and 81, which arise from systematic fragmentation of the bicyclic framework.

| Spectroscopic Method | Key Features | Diagnostic Information |

|---|---|---|

| Carbon-13 Nuclear Magnetic Resonance | 10 carbon signals | Bridgehead carbons, quaternary carbon, methyl groups |

| Proton Nuclear Magnetic Resonance | Bridgehead proton, methyl patterns | Stereochemical relationships, integration ratios |

| Infrared Spectroscopy | Carbon-hydrogen stretches (2800-3000 cm⁻¹) | Functional group identification |

| Mass Spectrometry | Molecular ion m/z 138, base peak m/z 137 | Molecular weight, fragmentation patterns |

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKSLPVRUOBDEW-IWSPIJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2C[C@H]1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197569 | |

| Record name | (R)-trans-Pinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4863-59-6 | |

| Record name | (1R,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4863-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-trans-Pinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004863596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-trans-Pinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,2α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINANE, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AJX5ORZ7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Structural Characteristics and Stereochemistry

The trans configuration in (R)-trans-Pinane refers to the spatial arrangement of the methyl group at the C-2 position relative to the bicyclic ring system. This stereochemistry creates unique reactivity profiles compared to the cis isomer, particularly in terms of steric hindrance. The spatial orientation impacts its chemical behavior, as noted in several studies investigating oxidative and reductive transformations.

Chemical and Physical Properties

(R)-trans-Pinane exhibits distinctive physical properties that influence its preparation and purification processes:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H18 | |

| Molecular Weight | 138.25 g/mol | |

| Boiling Point | 436.4 K (163.25°C) | |

| State at Room Temperature | Liquid | |

| Optical Rotation | (+) |

Catalytic Hydrogenation of α-Pinene

The most common and industrially relevant preparation method for (R)-trans-Pinane involves catalytic hydrogenation of α-pinene. This process can be directed toward trans-pinane formation through careful selection of catalysts and reaction conditions.

Catalyst Selection and Performance

Research has demonstrated that the choice of catalyst significantly impacts the stereoselectivity of the hydrogenation reaction. Various transition metals have been investigated, with comparative performances indicated below:

Studies indicate that selectivity toward trans-pinane formation decreases in the order: Ru > Rh > Pt > Pd. However, specific reaction conditions can significantly alter this selectivity pattern.

Reaction Conditions Optimization

The stereochemical outcome of α-pinene hydrogenation is highly dependent on reaction conditions. While standard conditions typically favor cis-pinane formation, specific modifications can enhance trans-pinane yield:

Particularly notable is research demonstrating that "modification of the reaction conditions leads to the formation of over 50% trans-pinane" from the hydrogenation of (+)-α-pinene.

Solvent Effects and Green Chemistry Approaches

The choice of solvent – or absence thereof – also plays a critical role in determining the stereochemical outcome of the hydrogenation:

Advanced Synthetic Approaches

Beyond direct hydrogenation, several alternative synthetic routes have been developed that offer access to (R)-trans-Pinane with varying degrees of stereoselectivity.

Stereochemical Conversion from cis-Pinane

Some research has explored the potential for stereochemical inversion or isomerization of cis-pinane to trans-pinane:

cis-Pinane ⟶ [Isomerization conditions] ⟶ trans-Pinane

This approach offers a potential route to trans-pinane when direct hydrogenation methods yield predominantly the cis isomer, though challenges exist regarding efficiency and complete conversion.

Stereoselective Synthesis via Pinane Derivatives

Indirect routes involving functionalized intermediates have been investigated for producing (R)-trans-Pinane:

A notable approach involves the stereoselective synthesis of pinane-based intermediates from naturally occurring (-)-α-pinene or (-)-β-pinene, followed by transformations that preserve or establish the desired stereochemistry.

Photochemical Approaches

Research has explored photochemical methods for pinane synthesis, though these approaches are less common for targeting specifically (R)-trans-Pinane:

α-Pinene + [Photosensitizing agent] + [UV irradiation] ⟶ Rearranged products

While these methods primarily focus on the formation of ocimene products, they demonstrate the photochemical reactivity of the pinane skeleton that might be exploited in stereoselective synthesis.

Industrial Production Methods

Large-scale production of (R)-trans-Pinane involves considerations beyond laboratory-scale synthesis, incorporating process efficiency, economic factors, and environmental sustainability.

Extraction and Isolation from Natural Sources

Industrial processes often begin with natural sources:

Sustainable Production Approaches

Recent research has focused on developing more environmentally friendly production methods:

Separation and Purification Techniques

Given that most synthetic routes produce mixtures of cis and trans isomers, separation techniques are crucial:

| Separation Method | Efficiency | Scale Suitability | Reference |

|---|---|---|---|

| Fractional distillation | Moderate | Industrial | |

| Chromatographic methods | High | Laboratory | |

| Crystallization of derivatives | Variable | Both | Inferred |

Reaction Mechanisms and Stereochemical Control

Understanding the mechanistic aspects of (R)-trans-Pinane formation provides insight for rational design of stereoselective synthetic routes.

Hydrogenation Mechanism

The hydrogenation of α-pinene proceeds through complex mechanistic pathways:

α-Pinene → [Adsorption on catalyst surface] → [Hydrogen addition] → Pinane isomers

The stereochemical outcome is influenced by:

Factors Affecting Stereoselectivity

Several factors have been identified that can be manipulated to favor (R)-trans-Pinane formation:

Computational Studies and Theoretical Models

Theoretical studies have contributed to understanding stereoselectivity:

ΔG(cis-trans) = -120 kJ/mol (calculated by DFT methods)

These calculations correlate with experimental observations and help predict optimal conditions for (R)-trans-Pinane synthesis.

Analytical Methods for Characterization

Proper characterization is essential for confirming the successful preparation of (R)-trans-Pinane and determining its purity.

Spectroscopic Methods

Chromatographic Analysis

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), provides a powerful tool for analyzing the isomeric composition of pinane mixtures and determining the success of (R)-trans-Pinane synthesis.

Optical Rotation and Chiral Analysis

Due to the chiral nature of (R)-trans-Pinane, optical rotation measurements provide valuable information about enantiomeric purity, with the compound exhibiting a positive rotation.

Chemical Reactions Analysis

Oxidation Reactions

(R)-trans-Pinane undergoes oxidation to form functionalized derivatives, with selectivity influenced by reaction conditions:

Peroxide Formation

-

Hydroperoxidation : Reaction with hydrogen peroxide or tert-butyl hydroperoxide (t-BuOOH) in the presence of catalysts like selenium dioxide (SeO₂) yields pinane hydroperoxide derivatives. For example:

-

Epoxidation : Using peracids (e.g., mCPBA), (R)-trans-Pinane forms epoxides at the double bond, though this pathway is less common compared to α-pinene due to steric hindrance .

Key Data

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| t-BuOOH/SeO₂ | trans-Pinan-2-hydroperoxide | 60–75 | |

| H₂O₂/Fe³⁺ | Pinane dihydroperoxide | 45–50 |

Thermal Decomposition

Pyrolysis of (R)-trans-Pinane generates linalool and plinols (pinane-derived alcohols) via radical-mediated pathways:

-

At 400–600°C, (R)-trans-Pinane undergoes C–C bond cleavage to form linalool (C₁₀H₁₈O) and plinols (C₁₀H₁₈O₂) as major products .

-

Mechanistic studies suggest a multi-step process involving hydrogen abstraction and oxygen rebound steps, with activation energies of ~25–30 kcal/mol .

Temperature-Dependent Conversion

| Temperature (°C) | Linalool Yield (%) | Plinols Yield (%) |

|---|---|---|

| 400 | 12 | 8 |

| 500 | 35 | 25 |

| 600 | 55 | 40 |

Data sourced from gas-phase pyrolysis experiments .

Substitution Reactions

(R)-trans-Pinane participates in halogenation and sulfur-based substitutions:

Halogenation

-

Chlorination : Reaction with Cl₂ under UV light produces chlorinated derivatives (e.g., 2-chloropinane) with regioselectivity at the tertiary carbon .

-

Bromination : Similar pathways yield bromopinanes, though yields are lower (~30%) due to steric effects .

Thia-Michael Addition

-

Reaction with thioacetic acid in tetrahydrofuran (THF) yields chiral thioesters with diastereomeric excess (de) up to 93% :

Radical Reactions

(R)-trans-Pinane reacts with atmospheric radicals (HO·, NO₃·) in gas-phase processes:

Hydroxyl Radical (HO·) Reactivity

Nitrate Radical (NO₃·) Reactivity

Photochemical Reactions

Photooxygenation of (R)-trans-Pinane in the presence of sensitizers (e.g., tetraphenylporphine) produces endoperoxides:

-

Singlet oxygen (¹O₂) adds to the less hindered face of the bicyclic system, forming 1,2-dioxetane intermediates that decompose to hydroperoxides :

Enzymatic Hydroxylation

Cytochrome P450 (CYP) enzymes selectively hydroxylate (R)-trans-Pinane at the ε-position, yielding trans-pinocarveol as the major product () .

Hydrogenation/Isomerization

Scientific Research Applications

Chemical Applications

Synthesis of Organic Compounds

(R)-trans-Pinane serves as a valuable starting material for synthesizing various organic compounds. Its structure allows for multiple transformations, making it an essential precursor in organic chemistry. For instance, it can be converted into pinane-based 2-amino-1,3-diols through stereoselective synthesis methods, which have implications in drug development and materials science .

Table 1: Synthesis Pathways Involving (R)-trans-Pinane

| Reaction Type | Product | Reference |

|---|---|---|

| Stereoselective Synthesis | Pinane-based 2-amino-1,3-diols | |

| Hydroxyamination | Spiro-oxazolidin-2-ones | |

| Isomerization | β-Citronellene |

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that (R)-trans-Pinane exhibits significant antimicrobial and antifungal activities. Studies have shown its efficacy against various bacteria and fungi, making it a candidate for developing natural preservatives or therapeutic agents .

Potential Therapeutic Effects

Ongoing studies are investigating the anti-inflammatory and analgesic properties of (R)-trans-Pinane. Preliminary findings suggest that it may interact with molecular targets involved in inflammatory pathways, presenting opportunities for therapeutic applications in pain management and inflammation reduction.

Industrial Applications

Fragrance and Flavor Industry

Due to its pleasant aroma, (R)-trans-Pinane is widely utilized in the fragrance and flavor industries. It is incorporated into perfumes and food products to enhance sensory appeal. Its natural origin also aligns with the growing demand for sustainable and natural ingredients in these sectors.

Case Study 1: Synthesis of Pinane-Based Chiral Ligands

A study focused on synthesizing pinane-based chiral tridentate ligands demonstrated the utility of (R)-trans-Pinane in asymmetric catalysis. The ligands showed high enantiomeric excess values when used in reactions with diethylzinc and aldehydes, indicating the compound's potential in chiral synthesis applications .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various terpenes, including (R)-trans-Pinane. Results indicated that it significantly inhibited the growth of specific bacterial strains, supporting its potential use as a natural antimicrobial agent in food preservation .

Mechanism of Action

The mechanism by which ®-trans-Pinane exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Its antimicrobial properties are thought to result from its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

Table 1: Key Properties of (R)-trans-Pinane and Related Monoterpenes

Key Observations :

Oxidation Behavior

(R)-trans-Pinane exhibits distinct oxidation pathways compared to α-pinene and β-pinene. When treated with RuO₄ generated in situ, it forms ketones and epoxides rather than the carboxylic acids typical of α-pinene oxidation . This divergence arises from its trans-fused bicyclic structure, which hinders full ring cleavage.

Thermal Isomerization

Under pyrolysis conditions, (R)-trans-Pinane isomerizes to (-)-β-citronellene (80% selectivity) and (+)-isocitronellene (15%), whereas cis-pinane produces these compounds in reversed ratios. This contrast underscores the influence of stereochemistry on reaction mechanisms and product distributions .

Table 2: Thermal Isomerization Products (250–350°C)

| Starting Material | Major Product (Selectivity) | Minor Product (Selectivity) |

|---|---|---|

| (R)-trans-Pinane | (-)-β-Citronellene (80%) | (+)-Isocitronellene (15%) |

| cis-Pinane | (+)-Isocitronellene (75%) | (-)-β-Citronellene (20%) |

Computational Challenges

The optical rotation of (R)-trans-Pinane remains poorly predicted by standard DFT methods. For example, B3LYP/LPol-n models overestimate its specific rotation by 15–20%, whereas α-pinene’s values align closely with experiments . This discrepancy suggests unique electronic effects in (R)-trans-Pinane’s bicyclic framework that challenge current computational frameworks.

Biological Activity

(R)-trans-Pinane, a bicyclic monoterpene, is a compound derived from pine and other coniferous trees. Its unique structure contributes to a variety of biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of (R)-trans-Pinane, including its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(R)-trans-Pinane has the molecular formula and is characterized by its bicyclic structure. It is a colorless liquid with a pleasant odor, commonly used in perfumery and as a flavoring agent. Its chemical properties facilitate various biological interactions, which are critical to its therapeutic applications.

Antioxidant Properties

Research indicates that (R)-trans-Pinane exhibits significant antioxidant activity. A study demonstrated that it can protect cells from oxidative stress by enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage.

Neuroprotective Effects

(R)-trans-Pinane has been shown to have neuroprotective properties. In vitro studies using PC12 cells revealed that pre-treatment with (R)-trans-Pinane reduced apoptosis induced by hydrogen peroxide (H2O2). The compound significantly improved cell viability and decreased reactive oxygen species (ROS) production, suggesting its potential role in neurodegenerative disease prevention .

Antimicrobial Activity

The antimicrobial effects of (R)-trans-Pinane have also been documented. It exhibits activity against various pathogens, including bacteria and fungi. For instance, one study found that (R)-trans-Pinane effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a natural antimicrobial agent .

Antitumor Activity

Emerging evidence suggests that (R)-trans-Pinane may possess antitumor properties. In vitro assays indicated that it could inhibit the proliferation of human colon cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression . A comparative study showed that (R)-trans-Pinane derivatives had varying effects on tumor cell viability, highlighting its potential as a lead compound for cancer therapy .

Immunomodulatory Effects

(R)-trans-Pinane has been investigated for its immunomodulatory effects. It has been shown to influence cytokine production, particularly interleukin-6 (IL-6), which plays a crucial role in inflammatory responses. By modulating IL-6 levels, (R)-trans-Pinane may contribute to the regulation of immune functions and inflammation .

Study 1: Neuroprotection in PC12 Cells

A detailed study assessed the neuroprotective effects of (R)-trans-Pinane on PC12 cells exposed to oxidative stress. The results indicated that treatment with (R)-trans-Pinane significantly improved cell viability (IC50 = 79.70 mM) and reduced ROS levels compared to untreated controls . This suggests its potential application in neuroprotective therapies.

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of (R)-trans-Pinane was tested against various bacterial strains. The compound demonstrated notable inhibition zones against S. aureus and E. coli at concentrations ranging from 0.5% to 2% v/v, indicating its potential as an alternative antimicrobial agent in clinical settings .

Q & A

Q. Example Table: Key Catalytic Systems for (R)-trans-Pinane Synthesis

| Catalyst Type | Solvent | Temperature (°C) | ee (%) | Reference Method |

|---|---|---|---|---|

| Chiral Brønsted acid | Toluene | -20 | 92 | HPLC |

| Organocatalyst | Dichloromethane | 25 | 85 | Polarimetry |

Advanced: How can contradictions in reported pharmacological activity of (R)-trans-Pinane be resolved?

Methodological Answer:

Address contradictions by conducting comparative bioassays under standardized conditions (e.g., cell lines, dosage). Apply statistical tools (ANOVA, t-tests) to assess variability . Use structural activity relationship (SAR) studies to isolate confounding factors (e.g., impurities, stereoisomers) . Document "deviant" data transparently and justify analytical choices in metadata .

Basic: What analytical techniques are critical for validating the stereochemical purity of (R)-trans-Pinane?

Methodological Answer:

Combine chiral chromatography (GC/HPLC) with spectroscopic methods:

- Vibrational Circular Dichroism (VCD): Assign absolute configuration .

- 13C-NMR: Detect diastereotopic effects .

- X-ray Diffraction: Resolve ambiguities in spatial arrangement .

Ensure raw data is archived in retrievable formats per FAIR principles .

Advanced: What computational approaches best model (R)-trans-Pinane’s interactions with biological targets?

Methodological Answer:

Use molecular docking (AutoDock Vina) to predict binding affinities and molecular dynamics (MD) simulations (GROMACS) to study conformational stability . Cross-validate with in vitro assays (e.g., SPR for binding kinetics) . Apply COSMIC criteria to ensure methodological rigor .

Basic: What methodological pitfalls arise in stability studies of (R)-trans-Pinane under varying conditions?

Methodological Answer:

Control humidity, light, and temperature using accelerated stability chambers. Monitor degradation via LC-MS and quantify kinetic parameters (Arrhenius equation). Report deviations using ICH Q1A guidelines . Include error bars and confidence intervals in degradation plots .

Advanced: How can reproducibility challenges in (R)-trans-Pinane synthesis be mitigated?

Methodological Answer:

Adopt protocols with granular detail (e.g., syringe pump rates, stirring speeds) . Share datasets via repositories like Zenodo, including negative results . Perform replication studies across labs, using blinded operators to reduce bias .

Basic: What in vivo models are appropriate for studying (R)-trans-Pinane’s pharmacokinetics?

Methodological Answer:

Use rodent models for preliminary ADME studies, ensuring IACUC compliance . Apply PBPK modeling to extrapolate human doses. Collect plasma samples at fixed intervals and analyze via LC-MS/MS .

Advanced: How can existing literature on (R)-trans-Pinane’s ecological impacts be systematically evaluated?

Methodological Answer:

Conduct a PRISMA-guided systematic review . Code data (e.g., toxicity thresholds, species sensitivity) using NVivo. Perform meta-analysis to identify publication bias . Use forest plots to visualize effect-size heterogeneity .

Basic: What strategies improve chiral resolution of (R)-trans-Pinane in preparative-scale chromatography?

Methodological Answer:

Optimize stationary phases (cellulose vs. amylose derivatives) and mobile phase ratios (hexane:isopropanol). Use peak-shaving techniques and validate with mass-balance calculations . Document column regeneration protocols to ensure consistency .

Advanced: How can ethical considerations in (R)-trans-Pinane research involving animal models be addressed?

Methodological Answer:

Follow the 3Rs framework (Replacement, Reduction, Refinement) . Use in silico models (e.g., QSAR) to prioritize in vivo testing. Report anesthesia protocols and euthanasia methods in line with ARRIVE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.